molecular formula C13H16N4O2 B11799085 1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid

1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid

Cat. No.: B11799085
M. Wt: 260.29 g/mol
InChI Key: PQVIZGFPKDZRJN-UHFFFAOYSA-N
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Description

1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core fused with a piperidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique structure of this compound allows for diverse functionalization, making it a versatile scaffold for the development of biologically active molecules.

Preparation Methods

The synthesis of 1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid typically involves the following steps:

Chemical Reactions Analysis

1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form various fused ring systems.

Comparison with Similar Compounds

1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid can be compared with other similar compounds:

Properties

Molecular Formula

C13H16N4O2

Molecular Weight

260.29 g/mol

IUPAC Name

1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid

InChI

InChI=1S/C13H16N4O2/c1-9-7-11-12(14-4-6-17(11)15-9)16-5-2-3-10(8-16)13(18)19/h4,6-7,10H,2-3,5,8H2,1H3,(H,18,19)

InChI Key

PQVIZGFPKDZRJN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N3CCCC(C3)C(=O)O

Origin of Product

United States

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